5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is a chemical compound with significant applications in biochemical research, particularly in fluorescence-based assays. It is a sodium salt of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid, commonly referred to as Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate. The compound is known for its role as a fluorescent probe in various biological assays, especially in the context of nucleic acid detection.
This compound can be sourced from various chemical suppliers, including TCI Chemicals and Thermo Fisher Scientific, where it is typically available in solid form with a high purity level (≥96% to >98% by HPLC) . It is classified under sulfonic acids and is recognized for its fluorescent properties, making it valuable in scientific research.
The synthesis of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid (sodium) involves several key steps:
In industrial settings, these methods are scaled up while maintaining strict quality control measures to ensure product consistency and purity .
The molecular formula of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid (sodium) is , with a molecular weight of approximately 288.30 g/mol .
[Na+].NCCNC1=C2C=CC=C(C2=CC=C1)S([O-])(=O)=O
HGWRACRQRUQQGH-UHFFFAOYSA-M
The structure contributes to its solubility and reactivity, particularly in biochemical applications .
5-(2-aminoethylamino)-1-naphthalenesulfonic acid (sodium) can participate in various chemical reactions:
These reactions are crucial for understanding its behavior in biochemical assays.
The primary mechanism of action for 5-(2-aminoethylamino)-1-naphthalenesulfonic acid (sodium) involves its use as a fluorescent probe in assays such as Fluorescence Resonance Energy Transfer (FRET).
5-(2-aminoethylamino)-1-naphthalenesulfonic acid (sodium) finds extensive use in scientific research:
This compound's unique properties and versatility make it an indispensable tool in modern biochemical research.
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3